1,2-Dibenzylidene-1,2-dihydroacenaphthylene
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Overview
Description
1,2-Dibenzylidene-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derived from acenaphthene It is characterized by its unique structure, which includes two benzylidene groups attached to a dihydroacenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibenzylidene-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the following key steps:
Formation of Acenaphthene: Acenaphthene is typically obtained from coal tar or synthesized by cyclization of α-ethylnaphthalene.
Benzylidene Addition: The acenaphthene is then subjected to a reaction with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the dibenzylidene derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzylidene-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1,2-Dibenzylidene-1,2-dihydroacenaphthylene has several scientific research applications:
Organic Electronics: This compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
Mechanism of Action
The mechanism of action of 1,2-dibenzylidene-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugated system of double bonds, which allows it to participate in electron transfer reactions.
Molecular Interactions: It can interact with other molecules through π-π stacking interactions, which are important in the formation of supramolecular structures.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: Another related compound, acenaphthylene, has a similar core structure but lacks the benzylidene groups.
Uniqueness
This compound is unique due to its extended conjugated system and the presence of benzylidene groups, which impart distinct electronic and chemical properties compared to its simpler analogs.
Properties
CAS No. |
143493-94-1 |
---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,2-dibenzylideneacenaphthylene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)17-24-22-15-7-13-21-14-8-16-23(26(21)22)25(24)18-20-11-5-2-6-12-20/h1-18H |
InChI Key |
DXECKAFICITZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C5 |
Origin of Product |
United States |
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